molecular formula C13H7ClFN B13695159 1-Chloro-7-fluorobenzo[h]isoquinoline

1-Chloro-7-fluorobenzo[h]isoquinoline

Cat. No.: B13695159
M. Wt: 231.65 g/mol
InChI Key: MHTJRRJVDOHFQA-UHFFFAOYSA-N
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Description

1-Chloro-7-fluorobenzo[h]isoquinoline is a heterocyclic aromatic compound with the molecular formula C13H7ClFN. It belongs to the class of isoquinolines, which are known for their diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-7-fluorobenzo[h]isoquinoline can be achieved through several methods. One common approach involves the reaction of 1-chloroisoquinoline with fluorinating agents under controlled conditions. Another method includes the use of aryne intermediates generated in situ, which react with substituted triazines in anhydrous toluene at elevated temperatures .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts and environmentally friendly solvents is often preferred to minimize the formation of by-products and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-7-fluorobenzo[h]isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Chloro-7-fluorobenzo[h]isoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-7-fluorobenzo[h]isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

    1-Chloroisoquinoline: Shares the chloro-substituted isoquinoline structure but lacks the fluorine atom.

    7-Fluoroisoquinoline: Contains the fluorine atom at the same position but lacks the chlorine atom.

    1-Chloro-7-bromoisoquinoline: Similar structure with a bromine atom instead of fluorine.

Uniqueness: 1-Chloro-7-fluorobenzo[h]isoquinoline is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C13H7ClFN

Molecular Weight

231.65 g/mol

IUPAC Name

1-chloro-7-fluorobenzo[h]isoquinoline

InChI

InChI=1S/C13H7ClFN/c14-13-12-8(6-7-16-13)4-5-9-10(12)2-1-3-11(9)15/h1-7H

InChI Key

MHTJRRJVDOHFQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=NC=C3)Cl)C(=C1)F

Origin of Product

United States

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